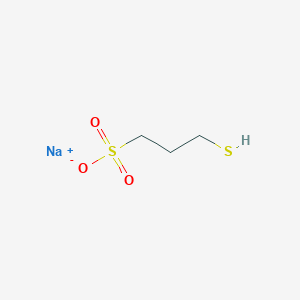

sodium;3-sulfanylpropane-1-sulfonate

Description

Properties

IUPAC Name |

sodium;3-sulfanylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTIVUOKBXDGPD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Propane sultone reacts with NaSH in a polar aprotic solvent such as methanol or ethanol at 15–40°C. The stoichiometric ratio of NaSH to propane sultone is critical, with a molar excess of 1.05–1.30:1 ensuring complete conversion. Post-reaction, the mixture is heated to 50–60°C for 1 hour to eliminate residual reactants, followed by cooling and filtration to isolate the product.

Data Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Range | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 15–40 | ≥95 | ≥90 |

| NaSH:Propane Sultone | 1.05–1.30:1 | 95–98 | 85–92 |

| Solvent | Methanol/Ethanol | 97 | 90 |

This method’s limitation lies in NaSH’s hygroscopicity and variable commercial purity, which can introduce water and degrade product quality. To mitigate this, recent protocols recommend in situ generation of sodium sulfhydrate (NaSH) from hydrogen sulfide (H₂S) and sodium methoxide in anhydrous organic solvents.

Sodium Methoxide-Hydrogen Sulfide Route

A patent-pioneered approach (CN101624361A) circumvents NaSH’s impurities by synthesizing high-purity sodium sulfhydrate (NaSH) in organic media before reacting it with propane sultone.

Stepwise Synthesis

-

NaSH Synthesis : Sodium methoxide (NaOMe) is dissolved in methanol, and H₂S gas is bubbled through the solution at 15–35°C. This produces NaSH with >99% purity.

-

Propane Sultone Addition : Propane sultone is introduced to the NaSH solution at 10–40°C. After completion, the temperature is raised to 50–60°C to ensure reaction completeness.

-

Isolation : Cooling to 15–35°C precipitates the product, which is filtered and washed with ethanol.

Advantages Over Traditional Methods

Industrial-Scale Production Techniques

Large-scale manufacturing prioritizes solvent recycling and reaction homogeneity. Continuous-flow reactors are employed to maintain precise temperature control (20–30°C) and stoichiometric ratios.

Data Table 2: Industrial Process Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Cycle Time (h) | 4–6 | 2–3 |

| Solvent Recovery (%) | 70–80 | 95–98 |

| Annual Capacity (tons) | N/A | 500–1,000 |

Comparative Analysis of Synthesis Routes

Data Table 3: Method Comparison

| Method | Purity (%) | Yield (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| NaSH in Water | 80–85 | 70–75 | 12–15 | High (wastewater) |

| NaSH in Methanol | 95–98 | 85–92 | 18–20 | Moderate |

| In Situ NaSH | ≥95 | ≥90 | 20–22 | Low (solvent reuse) |

The in situ NaSH method, despite higher upfront costs, offers superior sustainability and is preferred for pharmaceutical-grade applications.

Quality Control and Analytical Validation

Product quality is verified via:

Scientific Research Applications

Synthesis and Catalysis

Sodium 3-sulfanylpropane-1-sulfonate is primarily utilized in organic synthesis and catalysis:

- Preparation of Organosilicon Compounds : MPS can be employed to synthesize tetrasubstituted organosilicon thioethers through photochemical reactions with tetravinylsilane, showcasing its utility in forming complex organic structures .

- Nanoparticle Synthesis : It is used in the preparation of rhodium nanoparticles via liquid-phase reduction of rhodium(III) chloride. These nanoparticles have applications in catalysis and materials science due to their unique electronic properties .

Biochemical Applications

The compound has notable applications in biochemistry:

- Antidote for Metal Poisoning : Sodium 3-sulfanylpropane-1-sulfonate is related to compounds that serve as effective antidotes for heavy metal poisoning, particularly mercury and lead. Its derivatives have been shown to have a high therapeutic index and lower toxicity compared to traditional antidotes .

- Cellular Studies : MPS forms self-assembled monolayers on gold substrates, facilitating studies in cell biology and bioengineering. This property is crucial for developing biosensors and other biofunctional materials .

Material Science

In material science, sodium 3-sulfanylpropane-1-sulfonate plays a vital role:

- Electroplating Brightener : It is used as a brightening agent in copper electroplating processes, enhancing the quality of the deposited layer by improving surface smoothness and brightness .

- Surface Modification : MPS can modify surfaces to improve adhesion properties or create specific functional groups on material surfaces, which is essential in various industrial applications.

Case Study 1: Synthesis of Rhodium Nanoparticles

A study demonstrated that rhodium nanoparticles synthesized using sodium 3-sulfanylpropane-1-sulfonate exhibited enhanced catalytic activity for hydrogen evolution reactions under visible light. The nanoparticles were characterized using various techniques including transmission electron microscopy (TEM) and X-ray diffraction (XRD), confirming their size and crystalline structure .

Case Study 2: Antidote Efficacy

Research into the efficacy of sodium 3-sulfanylpropane-1-sulfonate as an antidote revealed its effectiveness in chelating toxic metals like cadmium and arsenic. In animal models, treatment with this compound significantly reduced metal accumulation in tissues, demonstrating its potential for clinical applications in toxicology .

Mechanism of Action

The mechanism of action of sodium 3-sulfanylpropane-1-sulfonate involves its ability to donate sulfur atoms in biochemical reactions. It acts as a sulfur donor substrate for sulfurtransferases, enzymes that catalyze the transfer of sulfur atoms to various acceptor molecules. This property is crucial in detoxification processes and in the synthesis of sulfur-containing compounds.

Comparison with Similar Compounds

Research and Industrial Relevance

- Electroplating : The target compound’s dual functional groups (-SO₃⁻ and -SH) enable stable complexation with Cu²⁺ ions, producing smooth, bright metal deposits .

- Organic Synthesis : Sulfinate derivatives (e.g., ) are employed in sulfonylation reactions, though their instability limits scalability compared to sulfonates .

- Biochemical Applications : Hydroxyl-containing analogues (e.g., sodium 3-hydroxypropane-1-sulphonate) are preferred in buffers where thiols could interfere with enzymatic activity .

Q & A

Q. What safety protocols are critical when handling sodium 3-sulfanylpropane-1-sulfonate?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Waste disposal must follow EPA guidelines for sulfonates, with neutralization prior to disposal. Safety protocols align with those for analogous sulfonic acids .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.